(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid
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Overview
Description
(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid is a synthetic organic compound that features a difluorophenyl group and a tert-butoxycarbonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and tert-butyl carbamate.
Formation of Intermediate: The difluorobenzene is subjected to a series of reactions to introduce the propanoic acid moiety. This may involve halogenation, followed by nucleophilic substitution to introduce the propanoic acid group.
Protection and Deprotection: The tert-butyl carbamate group is introduced to protect the amine functionality during the synthesis. After the desired transformations, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its structural features make it a valuable tool for probing the mechanisms of various biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(2,3-Difluorophenyl)-2-aminopropanoic acid: Similar structure but lacks the tert-butoxycarbonyl protecting group.
(2R)-3-(2,3-Difluorophenyl)-2-(methoxycarbonylamino)propanoic acid: Similar structure with a methoxycarbonyl group instead of tert-butoxycarbonyl.
Uniqueness
The uniqueness of (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBMRZQYLJCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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